Propanediamide, N,N'-bis(2,5-dimethoxyphenyl)-
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Overview
Description
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C19H22N2O6. It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chlorophenyl)propanediamide
- N,N’-bis(3,4-dimethylphenyl)propanediamide
Comparison
Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is unique due to the presence of 2,5-dimethoxyphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
63070-57-5 |
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Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N,N'-bis(2,5-dimethoxyphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O6/c1-24-12-5-7-16(26-3)14(9-12)20-18(22)11-19(23)21-15-10-13(25-2)6-8-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
SMHNEHYRTXXSCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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